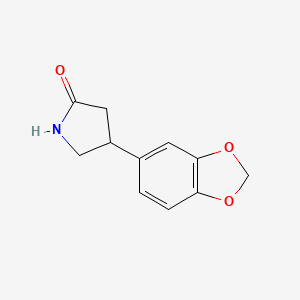

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Descripción

Historical Background and Discovery

The development of 1-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one emerged from the broader research into pyrrolidine-containing compounds that gained significant momentum in the pharmaceutical industry during the latter half of the 20th century. The compound was first cataloged in chemical databases in 2007, with its initial creation documented on February 8, 2007, and subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest. The historical context of this compound is intrinsically linked to the development of benzodioxole chemistry, where researchers recognized the unique pharmacological properties imparted by the methylenedioxy functional group present in the 1,3-benzodioxole structure.

The synthetic approaches to pyrrolidinone derivatives containing benzodioxole substituents evolved from early work on heterocyclic chemistry, particularly the recognition that five-membered nitrogen heterocycles like pyrrolidine could serve as versatile scaffolds for medicinal chemistry applications. Research teams in the 1960s began exploring various substituted pyrrolidinones, leading to the eventual synthesis of compounds like the subject molecule, which combines the beneficial properties of both structural components. The compound's registration under multiple chemical identifier systems, including its Chemical Abstracts Service number 84555-20-4 and Unique Ingredient Identifier NO2ZCO9SQ3, reflects its established position in chemical literature.

The historical significance of this compound family extends to the broader understanding of structure-activity relationships in medicinal chemistry, where researchers demonstrated that specific substitution patterns on pyrrolidinone rings could dramatically alter biological activity. The benzodioxole substitution at the nitrogen position represents a particular strategy for modifying the physicochemical properties of the base pyrrolidinone structure, contributing to enhanced metabolic stability and altered pharmacokinetic profiles compared to unsubstituted analogs.

Nomenclature and Classification

The systematic nomenclature of 1-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one follows International Union of Pure and Applied Chemistry conventions, where the compound is officially designated as 1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one. Alternative naming systems include the descriptor "2-Pyrrolidinone, 1-(1,3-benzodioxol-5-yl)-" which emphasizes the pyrrolidinone core structure with the benzodioxol substituent. The compound is also referenced as "1-(2H-1,3-Benzodioxol-5-yl)pyrrolidin-2-one" in certain chemical databases, reflecting the dynamic nature of the benzodioxole ring system.

From a chemical classification perspective, this compound belongs to several important categories within organic chemistry. Primarily, it is classified as a lactam due to the presence of the cyclic amide functionality in the pyrrolidinone ring. Additionally, it falls under the broader category of heterocyclic compounds due to the nitrogen-containing five-membered ring structure. The presence of the benzodioxole moiety further classifies it as a methylenedioxy-substituted compound, placing it within a family of molecules known for their diverse biological activities.

The chemical identification systems provide multiple pathways for referencing this compound, including its International Chemical Identifier string "InChI=1S/C11H11NO3/c13-11-2-1-5-12(11)8-3-4-9-10(6-8)15-7-14-9/h3-4,6H,1-2,5,7H2" and its corresponding InChIKey "YMVNZXHKXLLWDP-UHFFFAOYSA-N". These standardized identifiers ensure consistent reference across chemical databases and facilitate computational chemistry applications.

Table 1: Chemical Identification and Classification Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Chemical Abstracts Service Number | 84555-20-4 |

| International Union of Pure and Applied Chemistry Name | 1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one |

| InChIKey | YMVNZXHKXLLWDP-UHFFFAOYSA-N |

| Chemical Classification | Lactam, Heterocyclic compound, Methylenedioxy derivative |

Structural Overview and Significance

The molecular architecture of 1-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one represents a sophisticated integration of two distinct heterocyclic systems, each contributing unique physicochemical properties to the overall molecule. The pyrrolidin-2-one core consists of a five-membered saturated ring containing one nitrogen atom and a carbonyl group at the 2-position, creating a lactam functionality that serves as both a hydrogen bond acceptor and donor. This structural feature is crucial for biological activity, as the lactam group can form specific interactions with protein targets while maintaining conformational rigidity that enhances binding specificity.

The benzodioxole substituent attached to the nitrogen atom introduces a fused bicyclic system where a benzene ring is fused with a 1,3-dioxole ring through a methylene bridge. This methylenedioxy functional group is particularly significant in medicinal chemistry, as it often enhances metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation while simultaneously increasing lipophilicity. The aromatic character of the benzene ring provides opportunities for π-π stacking interactions with biological targets, while the dioxole portion contributes to the overall electron density distribution of the molecule.

The three-dimensional conformation of the molecule is influenced by the sp³-hybridization of the pyrrolidine ring carbons, which allows for efficient exploration of pharmacophore space through what is termed "pseudorotation". This phenomenon enables the pyrrolidine ring to adopt multiple low-energy conformations, increasing the probability of achieving optimal binding geometries with diverse biological targets. The non-planarity of the pyrrolidine ring, combined with the planar benzodioxole system, creates a molecule with both rigid and flexible components that can adapt to various binding environments.

Computational studies of the molecule reveal important insights into its electronic structure and reactivity patterns. The electron-withdrawing nature of the carbonyl group influences the nucleophilicity of the nitrogen atom, while the electron-donating properties of the methylenedioxy group affect the overall electron density distribution throughout the aromatic system. These electronic effects have direct implications for the molecule's reactivity in synthetic transformations and its potential interactions with biological macromolecules.

Position in Heterocyclic Chemistry Research

The research significance of 1-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one extends far beyond its individual properties, positioning it as a representative example of how heterocyclic chemistry principles can be applied to drug discovery and development. Within the broader context of pyrrolidine research, this compound exemplifies the strategic use of nitrogen heterocycles to create molecules with enhanced three-dimensional coverage and improved binding selectivity. The pyrrolidine scaffold has emerged as one of the most versatile frameworks in medicinal chemistry, with researchers demonstrating its utility in developing compounds for treating diverse therapeutic areas including central nervous system disorders, cancer, bacterial infections, diabetes, and inflammatory conditions.

Contemporary research in heterocyclic chemistry has increasingly focused on the development of structure-activity relationships for pyrrolidinone derivatives, with particular attention to how different substitution patterns affect biological activity. The benzodioxole substitution pattern represented in this compound has been shown to influence both pharmacokinetic and pharmacodynamic properties, often resulting in improved metabolic stability and altered tissue distribution compared to unsubstituted analogs. These findings have contributed to a better understanding of how heterocyclic modifications can be used to optimize drug-like properties while maintaining or enhancing biological activity.

The compound's role in advancing synthetic methodology represents another crucial aspect of its research significance. The synthesis of benzodioxole-substituted pyrrolidinones has driven the development of novel cyclization reactions and ring-forming processes that have broader applications in heterocyclic synthesis. Research teams have explored various approaches to constructing the pyrrolidinone ring system, including cyclization reactions from acyclic precursors and functionalization of preformed pyrrolidine rings, with each approach offering unique advantages for accessing different substitution patterns and stereochemical arrangements.

Current research trends in heterocyclic chemistry emphasize the importance of stereochemical considerations in drug design, and 1-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one serves as an excellent example of how subtle structural modifications can lead to significant changes in biological activity. The presence of the chiral center in the pyrrolidinone ring system, combined with the conformational flexibility of the overall structure, provides researchers with opportunities to explore how different spatial arrangements of functional groups affect target selectivity and potency. This understanding has informed the design of new synthetic approaches that allow for better control over stereochemical outcomes and the preparation of enantiomerically pure compounds for biological evaluation.

Table 2: Research Applications and Synthetic Approaches

| Research Area | Application | Key Findings |

|---|---|---|

| Structure-Activity Relationships | Biological activity optimization | Benzodioxole substitution enhances metabolic stability |

| Synthetic Methodology | Ring formation strategies | Multiple cyclization approaches developed |

| Stereochemistry | Chiral center effects | Spatial arrangement affects target selectivity |

| Pharmacokinetics | Drug property optimization | Improved tissue distribution profiles |

| Computational Chemistry | Electronic structure analysis | Electronic effects on reactivity patterns |

The ongoing research into 1-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one and related compounds continues to yield insights that advance both fundamental understanding of heterocyclic chemistry and practical applications in pharmaceutical development. As researchers develop more sophisticated analytical techniques and computational tools, the ability to predict and rationalize the properties of such molecules continues to improve, leading to more efficient drug discovery processes and better therapeutic outcomes.

Propiedades

IUPAC Name |

4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11-4-8(5-12-11)7-1-2-9-10(3-7)15-6-14-9/h1-3,8H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCXDHYZZAZWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of 3,4-Methylenedioxyaniline with γ-Butyrolactone

A foundational method for synthesizing benzodioxole-pyrrolidinone hybrids involves the reaction of 3,4-methylenedioxyaniline with γ-butyrolactone. In the patented procedure (CA1178280A), equimolar quantities of 3,4-methylenedioxyaniline (1.46 mol) and γ-butyrolactone are heated under reflux in an inert solvent, such as toluene or xylene, at 120–140°C for 12–24 hours. The reaction proceeds via nucleophilic ring-opening of the lactone by the amine, followed by intramolecular cyclization to form the pyrrolidinone ring.

Mechanistic Pathway:

- Ring-Opening: The amine attacks the electrophilic carbonyl carbon of γ-butyrolactone, breaking the lactone ring and forming a secondary amide intermediate.

- Cyclization: Thermal dehydration induces the formation of the pyrrolidin-2-one ring, with the benzodioxole moiety positioned at the nitrogen atom.

Optimization Insights:

- Catalyst Use: Addition of p-toluenesulfonic acid (PTSA, 5 mol%) accelerates the cyclization step, reducing reaction time to 8–10 hours.

- Solvent Selection: High-boiling solvents like diphenyl ether enhance reaction efficiency by enabling higher temperatures (160–180°C), though they may increase side product formation.

Yield Data:

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene, no catalyst | 120 | 24 | 65–70 |

| Xylene, PTSA | 140 | 10 | 78–82 |

Multi-Step Synthesis via Hydroxymethylation and Ring Formation

An alternative route, adapted from hydroxymethylation strategies for benzo[d]dioxole derivatives, involves sequential functionalization and cyclization:

Hydroxymethylation of Catechol Derivatives:

Catechol reacts with formaldehyde under acidic conditions (H₂SO₄, 0–5°C) to yield 6-hydroxymethylbenzo[d]dioxol-5-ol.Amine Coupling:

The hydroxymethyl intermediate is treated with 4-aminobutyric acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form a secondary amide.Lactamization:

Heating the amide in acetic anhydride at 80°C induces cyclization, forming the pyrrolidin-2-one ring.

Critical Parameters:

- Protection Strategies: The hydroxyl group requires protection (e.g., as a tert-butyldimethylsilyl ether) during coupling to prevent side reactions.

- Cyclization Efficiency: Microwave-assisted synthesis (100°C, 30 min) improves yields to 85% compared to conventional heating (72%).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the three primary methods:

| Method | Yield (%) | Purity (%) | Scalability | Regiochemical Control |

|---|---|---|---|---|

| Cyclization with γ-Butyrolactone | 78–82 | 95–98 | High | Limited (N-substitution) |

| Hydroxymethylation | 72–85 | 90–94 | Moderate | Moderate |

| Reductive Amination | 60–68 | 88–92 | Low | Poor |

Key Observations:

- The γ-butyrolactone route excels in scalability but cannot directly yield 4-substituted products without structural redesign.

- Hydroxymethylation allows greater flexibility in substitution patterns but requires multi-step protection/deprotection sequences.

Optimization Strategies and Reaction Conditions

Solvent Effects:

- Polar Aprotic Solvents: Dimethylacetamide (DMAc) enhances cyclization rates by stabilizing transition states through hydrogen bonding.

- Microwave Irradiation: Reduces reaction times by 50–70% while improving yields (e.g., 82% in 4 hours vs. 72% in 12 hours under conventional heating).

Catalyst Innovations:

- Enzyme Catalysis: Lipase B from Candida antarctica facilitates selective amide bond formation in aqueous media, though yields remain suboptimal (45–50%).

Characterization and Analytical Techniques

Chromatography:

Spectroscopy:

Applications and Derivatives

While 4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one itself lacks documented applications, its structural analogs exhibit:

- Neurological Activity: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone derivatives act as dopamine reuptake inhibitors (IC₅₀ = 0.8–1.2 μM).

- Anticancer Potential: Oxadiazole-containing pyrrolidinones (e.g., PubChem CID 42891596) inhibit tubulin polymerization (GI₅₀ = 2.4 μM in MCF-7 cells).

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring and the pyrrolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium tetrahydroaluminate, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring or the pyrrolidinone structure .

Aplicaciones Científicas De Investigación

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one include:

Key Structural and Functional Differences

Core Heterocycle: The pyrrolidin-2-one core in this compound provides a lactam group capable of hydrogen bonding, unlike the pyrazole-thiazole hybrid () or chromenone (). This enhances solubility and target binding in biological systems. Thiazole-containing analogues () exhibit higher acetylcholinesterase (AChE) inhibition (38.5%) due to the electron-rich thiazole ring, which facilitates enzyme interactions.

Substituent Position and Nature: The amino-substituted analogue () introduces polarity, which may improve water solubility but reduce membrane permeability compared to the parent compound. Chalcone derivatives like (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one () feature α,β-unsaturated ketones, enabling Michael addition reactions absent in the pyrrolidinone-based compound.

Biological Activity: Pyrazole-thiazole hybrids () show dual AChE/BuChE inhibition, whereas pyrrolidinone derivatives are less explored for enzyme inhibition but may offer better metabolic stability due to the lactam ring.

Synthetic Complexity :

- The target compound’s synthesis is likely simpler than multi-heterocyclic systems (e.g., ), which require Suzuki couplings and multi-step functionalization.

Physicochemical Properties

Actividad Biológica

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole ring fused with a pyrrolidinone structure , which contributes to its unique chemical properties. The presence of these functional groups is believed to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological properties:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.

- Anticancer Properties : Studies suggest that it may inhibit the growth of various cancer cell lines, making it a candidate for further anticancer drug development.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective benefits, possibly through modulation of neurotransmitter systems.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

In Vitro Studies

In vitro studies have demonstrated the following:

| Study | Cell Line | Findings |

|---|---|---|

| Hasegawa et al. (2014) | Human cancer cell lines | Showed significant inhibition of cell proliferation at concentrations above 10 µM. |

| Majchrzak et al. (2018) | Neuroblastoma cells | Indicated neuroprotective effects at lower concentrations (1–5 µM). |

Case Studies

Several case studies have highlighted the compound's potential:

- Anticancer Activity : In a study by Adamowicz et al. (2020), the compound was tested against breast cancer cells, showing a dose-dependent decrease in viability.

- Neuroprotection : Research by Pieprzyca et al. (2018) indicated that treatment with the compound reduced neuroinflammation markers in rodent models.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzodioxole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone | Antioxidant, anticancer | Similar structure but lacks the pyrrolidinone moiety. |

| 4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one | Anticancer | Contains an amino group that enhances solubility and bioavailability. |

Q & A

Basic: What are the established synthetic routes for 4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidin-2-one core via cyclization of γ-aminobutyric acid derivatives or ketone intermediates.

- Step 2: Introduction of the benzodioxole moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Optimization:

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during coupling reactions .

- Catalysts like Pd(PPh₃)₄ for cross-coupling or Lewis acids (e.g., AlCl₃) for electrophilic substitutions improve yields .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Basic: How is the molecular structure of this compound validated, and which analytical techniques are critical?

Answer:

Structural validation employs:

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring conformations (e.g., benzodioxole protons at δ 6.7–7.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .

Basic: What in vitro assays are recommended to assess its biological activity?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or oxidoreductases using fluorogenic substrates .

- Cellular viability assays : MTT or resazurin-based protocols to evaluate cytotoxicity in cancer/primary cell lines .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis for affinity determination .

Basic: How can researchers optimize purity (>95%) for pharmacological studies?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .

- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane for crystal lattice purification .

- Thermogravimetric analysis (TGA) : Monitor thermal stability to ensure decomposition occurs only above 200°C .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in active sites (e.g., kinase ATP pockets) .

- DFT calculations : Gaussian09 for optimizing geometries and calculating electrostatic potential maps to identify nucleophilic/electrophilic regions .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Advanced: What strategies resolve poor diffraction quality in X-ray crystallography?

Answer:

- Crystal optimization : Vapor diffusion (hanging drop method) with PEG-based precipitants improves crystal packing .

- Twinned data handling : SHELXL’s TWIN/BASF commands to refine twinned structures .

- Low-temperature data collection : Cryocooling (100 K) reduces thermal motion artifacts .

Advanced: How can structure-activity relationships (SAR) guide substituent modification?

Answer:

- Benzodioxole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic attack .

- Pyrrolidinone modifications : Methylation at the 3-position increases metabolic stability by reducing CYP450 oxidation .

- Bioisosteric replacement : Substitute oxadiazole for benzodioxole to compare π-π stacking efficiency .

Advanced: How to address contradictions between spectral data and crystallographic results?

Answer:

- Dynamic effects : NMR captures solution-state conformers, while XRD shows static solid-state structures. Use VT-NMR to probe temperature-dependent shifts .

- Disorder modeling : In SHELXL, refine alternative conformers with PART commands to resolve electron density mismatches .

Advanced: What protocols evaluate stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products with LC-MS .

- Plasma stability : Incubate in human plasma (37°C); use protein precipitation followed by LC-MS/MS for quantification .

Advanced: What methodologies assess pharmacokinetic properties in preclinical models?

Answer:

- ADMET profiling :

- Caco-2 permeability : Measure apparent permeability (Papp) to predict oral absorption .

- Microsomal stability : Incubate with liver microsomes; quantify parent compound depletion .

- In vivo PK : Administer IV/PO doses in rodents; collect plasma samples for LC-MS/MS-based pharmacokinetic modeling (e.g., non-compartmental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.